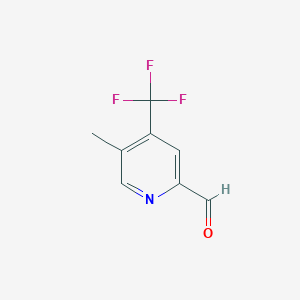
5-Methyl-4-(trifluoromethyl)-2-pyridinecarboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-4-(trifluoromethyl)-2-pyridinecarboxaldehyde is a chemical compound that belongs to the class of fluorinated pyridines. The presence of the trifluoromethyl group imparts unique physicochemical properties to the compound, making it valuable in various scientific and industrial applications. Fluorinated pyridines are known for their stability and reactivity, which makes them useful intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(trifluoromethyl)-2-pyridinecarboxaldehyde can be achieved through several methods:
Chlorine/Fluorine Exchange: This method involves the use of trichloromethylpyridine as a starting material, which undergoes a chlorine/fluorine exchange reaction to introduce the trifluoromethyl group.
Construction of Pyridine Ring: Another approach involves constructing the pyridine ring from a trifluoromethyl-containing building block.
Direct Introduction of Trifluoromethyl Group: This method uses a trifluoromethyl active species, such as trifluoromethyl iodide, to directly introduce the trifluoromethyl group into the pyridine ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-(trifluoromethyl)-2-pyridinecarboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: 5-Methyl-4-(trifluoromethyl)-2-pyridinecarboxylic acid.
Reduction: 5-Methyl-4-(trifluoromethyl)-2-pyridinemethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-4-(trifluoromethyl)-2-pyridinecarboxaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-4-(trifluoromethyl)-2-pyridinecarboxaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated Tetrazolo[1,5-a]pyrimidines: These compounds share the trifluoromethyl group and exhibit similar reactivity and applications.
Fluorinated Pyridines: Compounds such as 2-, 3-, and 4-fluoropyridines have similar properties and are used in similar applications.
Uniqueness
5-Methyl-4-(trifluoromethyl)-2-pyridinecarboxaldehyde is unique due to the specific positioning of the trifluoromethyl group and the aldehyde functional group, which imparts distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of a wide range of chemical products .
Properties
Molecular Formula |
C8H6F3NO |
|---|---|
Molecular Weight |
189.13 g/mol |
IUPAC Name |
5-methyl-4-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H6F3NO/c1-5-3-12-6(4-13)2-7(5)8(9,10)11/h2-4H,1H3 |
InChI Key |
QNZOFLBWRXTVBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N=C1)C=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















